molecular formula C8H8N4O3 B1310403 (E)-2-(4-nitrobenzylidene)hydrazinecarboxamide CAS No. 5315-87-7

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide

Cat. No.: B1310403
CAS No.: 5315-87-7
M. Wt: 208.17 g/mol
InChI Key: PMJVNUNOOIWGHN-BJMVGYQFSA-N
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Description

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is a useful research compound. Its molecular formula is C8H8N4O3 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1600. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

(E)-2-(4-nitrobenzylidene)hydrazinecarboxamide is a chemical compound that has been the subject of various scientific studies focusing on its synthesis, structural analysis, and potential applications. For instance, the compound was synthesized and characterized through spectroscopic methods like UV–vis, IR, 1H NMR, and 13C NMR in a study examining its anti-corrosive activity and theoretical properties (Chafai et al., 2019). Additionally, its structure and chemical reactivities were explored in the synthesis of new pyrimidine and fused pyrimidine derivatives (Mahmoud et al., 2011).

Potential in Drug Discovery and Biological Studies

The compound's derivatives have been investigated for potential biological activities. For example, research has been conducted on the synthesis and characterization of nitroaromatic carboxylic acids and semicarbazones derived from the compound, with a focus on screening their anti-leishmanial activity in vitro (Dias et al., 2015). This highlights the compound's significance in the field of medicinal chemistry and drug development.

Applications in Material Science and Sensing

The compound and its derivatives have found applications in material science and sensing technologies. For instance, derivatives of the compound were used to fabricate a glassy carbon electrode with a Nafion matrix, demonstrating potential in developing sensors for detecting heavy metal ions like mercury (Hussain et al., 2017).

Role in Corrosion Inhibition

Research has also delved into the compound's role as a corrosion inhibitor. A study revealed that the compound's derivatives exhibit inhibitory effects on mild steel corrosion in an industrial water medium, offering insights into its potential industrial applications (Shivakumar & Mohana, 2013).

Mechanism of Action

Hydrazide–hydrazone derivatives display a wide variety of biological activities, such as antibacterial, antitubercular, antifungal, anticancer, anti-inflammatory, anticonvulsant, antiviral, and antiprotozoal action . Therefore, many medicinal chemists synthesize various hydrazide–hydrazones and evaluate them for biological activities .

Safety and Hazards

For safety information, please refer to the Safety Data Sheet .

Properties

IUPAC Name

[(E)-(4-nitrophenyl)methylideneamino]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJVNUNOOIWGHN-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5315-87-7
Record name NSC1600
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1600
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROBENZALDEHYDE SEMICARBAZONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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